Methallyl isothiocyanate

説明

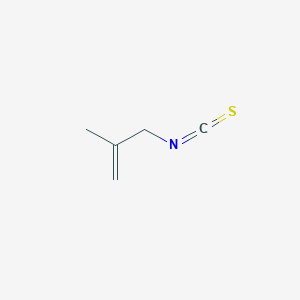

Structure

3D Structure

特性

IUPAC Name |

3-isothiocyanato-2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-5(2)3-6-4-7/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCQVEDGNZVACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304939 | |

| Record name | Methallyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41834-90-6 | |

| Record name | 41834-90-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methallyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methallyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Reaction Pathways of Methallyl Isothiocyanate

Established Synthetic Methodologies

Synthesis from Methallyl Chloride and Thiocyanate (B1210189) Salts

A direct and efficient method for preparing methallyl isothiocyanate involves the reaction of methallyl chloride with a thiocyanate salt, such as sodium or potassium thiocyanate. google.comgoogleapis.comgoogle.com This reaction is typically carried out in a suitable solvent, for instance, a lower aliphatic alcohol like ethanol (B145695) or a ketone. google.com The process often involves heating the reaction mixture to reflux to ensure the completion of the reaction. google.comgoogleapis.com

Initially, methallyl thiocyanate is formed as an intermediate. google.com Subsequent heating or distillation of the reaction mixture promotes the isomerization of methallyl thiocyanate to the more thermodynamically stable this compound. google.com One specific example involves reacting methallyl chloride with sodium cyanide and an excess of sulfur in an oxygenated organic solvent, which yields this compound after isolation. google.com Another preparation describes the reaction of methallyl chloride with sodium thiocyanate, formed in situ from sodium cyanide and sulfur, followed by refluxing to achieve a high ratio of isothiocyanate to thiocyanate. googleapis.com

| Reactants | Catalyst/Solvent | Conditions | Product | Yield |

| Methallyl chloride, Sodium cyanide, Sulfur | Lower aliphatic alcohols (1-5 carbons) or Aliphatic ketones (3-7 carbons) | Reflux | This compound | 86% |

| Methallyl chloride, Sodium thiocyanate | Water, Phase-transfer catalyst (e.g., tetra-n-butyl ammonium (B1175870) bromide) | Reflux | This compound | >9:1 ratio to methallyl thiocyanate |

| Chloromethyl methyl sulfide (B99878), Potassium thiocyanate | Petroleum ether | Reflux (6 hours) | Methylthiomethyl isothiocyanate | 80% |

Table 1: Synthesis of Isothiocyanates from Alkyl Halides and Thiocyanate Salts

Synthesis via Thiocyanogen (B1223195) and Isobutylene (B52900) Reaction

The reaction between thiocyanogen ((SCN)₂) and alkenes like isobutylene presents another pathway to isothiocyanates. The initial step often involves the generation of thiocyanogen, for example, through the anodic oxidation of ammonium thiocyanate. researchgate.net The subsequent addition of the alkene to the in situ generated thiocyanogen can lead to the formation of addition products. researchgate.net Under specific conditions, this can result in the formation of allylic thiocyanates, which can then isomerize to the corresponding isothiocyanates. researchgate.net

Isomerization of Alkyl Thiocyanates to Isothiocyanates

The isomerization of alkyl thiocyanates to their isothiocyanate counterparts is a key transformation, particularly for allylic compounds like methallyl thiocyanate. researchgate.netnih.gov For allylic thiocyanates, this rearrangement is believed to proceed through an intramolecular, non-ionic, cyclic mechanism. researchgate.netresearchgate.net This pathway is distinct from the ionization mechanism observed for other alkyl thiocyanates. researchgate.netresearchgate.net The rate of this rearrangement for allyl and 2-methylallyl thiocyanates is similar across solvents of varying polarities, supporting the cyclic intermediate theory. researchgate.net This isomerization can be facilitated by heating. google.comrsc.org

| Thiocyanate | Conditions | Mechanism | Product |

| Allyl thiocyanate | Heat | Intramolecular cyclic mechanism | Allyl isothiocyanate |

| 2-Methylallyl thiocyanate | Heat | Intramolecular cyclic mechanism | 2-Methylallyl isothiocyanate |

| Cinnamyl thiocyanate | Increased solvent polarity | Ionization and recombination | Cinnamyl isothiocyanate |

| Saturated thiocyanates | Increased solvent polarity | Ionization and recombination | Saturated isothiocyanates |

Table 2: Isomerization of Alkyl Thiocyanates

Dithiocarbamate (B8719985) Salt Decomposition Approaches

A widely employed and versatile method for synthesizing isothiocyanates involves the decomposition of dithiocarbamate salts. rsc.orgnih.govresearchgate.net These salts are typically formed by reacting a primary amine with carbon disulfide in the presence of a base. rsc.orgnih.gov The subsequent step involves the decomposition of the dithiocarbamate salt using a desulfurizing agent to yield the isothiocyanate. rsc.orgnih.govresearchgate.net

A variety of desulfurizing agents have been utilized, including:

Tosyl chloride : This reagent allows for the in-situ generation of dithiocarbamate salts, which then decompose to form isothiocyanates in high yields. nih.govorganic-chemistry.org

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) : This approach is advantageous as it produces volatile byproducts (CO₂, COS, and tert-butanol), simplifying purification. kiku.dkcbijournal.com

Cyanuric chloride (TCT) : This reagent is effective for the desulfurization of dithiocarbamate intermediates under aqueous conditions, providing excellent yields for a broad range of amines. d-nb.info

Sodium persulfate (Na₂S₂O₈) : This method offers a green and practical route for synthesizing isothiocyanates in water. rsc.org

Other reagents : A plethora of other reagents have been reported, such as lead nitrate, hydrogen peroxide, triphosgene, iodine, and various metal salts. rsc.orgnih.govresearchgate.net

| Amine | Desulfurizing Agent | Base/Catalyst | Conditions | Product |

| Alkyl and Aryl amines | Tosyl chloride | Triethylamine | In situ generation | Alkyl and Aryl isothiocyanates |

| Alkyl and Aryl amines | Di-tert-butyl dicarbonate (Boc₂O) | DMAP or DABCO | - | Alkyl and Aryl isothiocyanates |

| Primary alkyl and aryl amines | Cyanuric chloride (TCT) | Aqueous K₂CO₃ | 0 °C to rt | Alkyl and Aryl isothiocyanates |

| Alkyl and Aryl amines | Sodium persulfate (Na₂S₂O₈) | - | Water | Alkyl and Aryl isothiocyanates |

Table 3: Dithiocarbamate Salt Decomposition Approaches for Isothiocyanate Synthesis

Amine-Based Synthesis Routes (e.g., with Carbon Disulfide, Phenyl Chlorothionoformate)

Beyond the dithiocarbamate decomposition pathway, other amine-based syntheses exist. The reaction of primary amines with carbon disulfide is the foundational step in many isothiocyanate preparations. researchgate.netbohrium.com The resulting dithiocarbamic acid or its salt is then converted to the isothiocyanate. bohrium.com

Another notable method involves the use of phenyl chlorothionoformate. organic-chemistry.orgchemrxiv.org This reagent reacts with amines, typically in the presence of a solid base like sodium hydroxide, to produce isothiocyanates. organic-chemistry.org This can be performed as a one-pot process, which is particularly effective for electron-rich aryl and alkyl isothiocyanates, or as a two-step procedure that offers broader applicability. organic-chemistry.orgchemrxiv.org

Hydroximoyl Chloride-Mediated Synthesis

An alternative and efficient route to isothiocyanates that does not start from amines utilizes hydroximoyl chlorides. nih.govresearchgate.net This method begins with aldehydes, which are converted to their corresponding hydroximoyl chlorides. nih.gov The subsequent reaction of the hydroximoyl chloride leads to the formation of the isothiocyanate. nih.gov This methodology is advantageous as it can be performed at room temperature, features a simple workup, often requires no purification, and provides nearly quantitative yields for both alkyl and aryl isothiocyanates. nih.gov

Elemental Sulfur and Isocyanide-Based Approaches

The use of elemental sulfur in combination with isocyanides represents a greener and more atom-economical route to isothiocyanates. sioc-journal.cn Traditional methods often rely on highly toxic reagents like thiophosgene (B130339) or carbon disulfide. rsc.orgorganic-chemistry.org This modern approach involves the reaction of an isocyanide with elemental sulfur, which can be facilitated under various conditions.

Research has demonstrated that this transformation can be achieved through a catalyst-free, one-pot multicomponent reaction. For instance, a reaction between an isocyanide, elemental sulfur, and an alcohol or thiol proceeds through an isothiocyanate intermediate, which is then trapped to form O-thiocarbamates or dithiocarbamates. chemrxiv.org This method is scalable and tolerates a wide array of functional groups. chemrxiv.org

Alternatively, the reaction can be catalyzed by amine bases. A study revealed that isocyanides can be effectively converted to isothiocyanates using elemental sulfur with catalytic amounts (as low as 2 mol%) of a tertiary amine base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org This catalytic process works well in benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40°C), achieving moderate to high yields. rsc.org The proposed mechanism suggests that a nucleophile activates the elemental sulfur, which then reacts with the isocyanide. sioc-journal.cn

Table 1: Comparison of Solvents in Amine-Catalyzed Synthesis of Isothiocyanates

| Substrate | Solvent | Yield |

|---|---|---|

| Isocyanide 1a | Cyrene™ | High |

| Isocyanide 1a | GBL | Similar to Cyrene™ |

| Aromatic Isocyanide 3p | GBL | Better than Cyrene™ |

| Aromatic Isocyanide 3r | GBL | Better than Cyrene™ |

| Isocyanide 3g | GBL | Lower than Cyrene™ |

Data sourced from a study on sustainable isothiocyanate synthesis. rsc.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. For isothiocyanate synthesis, microwave irradiation has been successfully applied to the desulfurization of dithiocarbamates, which are readily formed from primary amines and carbon disulfide. organic-chemistry.orgorganic-chemistry.org This method is noted for its high efficiency, often reducing reaction times from hours to mere minutes. wikipedia.orgtu-chemnitz.de

One protocol describes the microwave-assisted synthesis of a wide range of aliphatic and aromatic isothiocyanates in high yields (72–96%). organic-chemistry.org The reactions can be carried out in solvents like dichloromethane (B109758) or even water, enhancing the green credentials of the synthesis. organic-chemistry.org For chiral amines, the synthesis proceeds with low racemization. organic-chemistry.org

Another microwave-assisted approach utilizes Lawesson's reagent for the thionation of isocyanides in the presence of a catalytic amount of an amine base like triethylamine. wikipedia.org When compared to conventional heating, the microwave-assisted method consistently produces higher yields in significantly shorter reaction times. wikipedia.org

Table 2: Microwave-Assisted vs. Conventional Synthesis of Aromatic Isothiocyanates

| Entry | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| 1 | Microwave Irradiation | 5-10 min | 98 |

| 2 | Conventional Heating | 6-8 h | 85 |

| 3 | Microwave Irradiation | 5-10 min | 95 |

| 4 | Conventional Heating | 6-8 h | 82 |

Data shows a general comparison for the synthesis of various N-aryl isothiocyanates. wikipedia.org

Tandem Staudinger/Aza-Wittig Reactions

The tandem Staudinger/aza-Wittig reaction is a highly efficient and reliable method for converting azides into isothiocyanates. tu-chemnitz.deorganic-chemistry.org This one-pot reaction typically involves treating an azide (B81097) with a phosphine, such as triphenylphosphine (B44618), to form an aza-ylide intermediate (the Staudinger reaction), which is then trapped by carbon disulfide to yield the corresponding isothiocyanate and triphenylphosphine sulfide (the aza-Wittig reaction). researchgate.netnih.gov

This method is particularly advantageous for synthesizing isothiocyanates with sensitive functional groups or for preparing chiral isothiocyanates, as it proceeds under mild conditions and generally preserves stereochemical integrity. tu-chemnitz.deresearchgate.net The tandem approach, where the reagents are added together, has been shown to give superior yields compared to the stepwise method, especially for azides bearing electron-withdrawing groups. researchgate.net The reaction has been successfully applied to a variety of substrates, including alkyl, aryl, and even complex structures like cellulose (B213188) and amino acid derivatives. organic-chemistry.orgnih.govgre.ac.uk

Electrochemical Synthesis Routes

Electrochemical synthesis offers a green and efficient alternative for chemical transformations, often avoiding the need for harsh reagents. A practical and mild electrochemical method for preparing isothiocyanates from primary amines and carbon disulfide has been developed. organic-chemistry.orgacs.org This process operates without a supporting electrolyte, which simplifies purification. organic-chemistry.org

The reaction involves the in-situ formation of a dithiocarbamate salt from the amine and CS₂, followed by anodic desulfurization. organic-chemistry.orgacs.org Using a simple undivided cell with a carbon graphite (B72142) anode and a nickel cathode, a wide range of aliphatic and aromatic isothiocyanates can be produced in high yields. organic-chemistry.org The methodology shows excellent tolerance for various functional groups, including terminal alkynes and easily oxidizable moieties like unprotected indoles. acs.org

Photocatalyzed Synthesis Methods

Visible-light photocatalysis has gained prominence as a sustainable tool in organic synthesis. A metal-free, photocatalytic method for synthesizing isothiocyanates from primary amines and carbon disulfide has been reported. researchgate.netacs.org This approach uses an organic dye, such as Rose Bengal, as the photocatalyst under green or blue LED irradiation. researchgate.netacs.org

The reaction proceeds under mild conditions and demonstrates broad substrate compatibility, including various aryl and alkyl amines. researchgate.net Mechanistic studies suggest a pathway that involves the formation of a dithiocarbamate, which then undergoes a single-electron transfer in a photoredox cycle to generate the isothiocyanate. researchgate.net This method is noted for its operational simplicity and environmental friendliness. acs.orgnii.ac.jp

Mechanistic Investigations of Isothiocyanate Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The formation of this compound often involves the isomerization of its thiocyanate counterpart.

Reaction Mechanisms of Isomerization

This compound is commonly synthesized via the reaction of a methallyl halide with a thiocyanate salt, which initially forms methallyl thiocyanate. This intermediate readily isomerizes to the more thermodynamically stable this compound upon heating. wikipedia.org This transformation is analogous to the well-studied rearrangement of allyl thiocyanate to allyl isothiocyanate. acs.org

The mechanism of this isomerization is a concerted, intramolecular organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. tu-chemnitz.delibretexts.org This type of reaction is exemplified by the classic Claisen rearrangement. organic-chemistry.org Kinetic studies of the allyl thiocyanate isomerization show that the reaction follows first-order kinetics and has a negative entropy of activation, which is consistent with a highly ordered, cyclic six-membered transition state. acs.org The rearrangement is believed to proceed without the thiocyanate group fully detaching from the allyl moiety. nih.gov Computational studies support this mechanism, with calculated activation barriers for allylic thiocyanate rearrangements being around 18–22 kcal/mol. libretexts.org

Nucleophilic Attack Pathways in Isothiocyanate Synthesis

The formation of the isothiocyanate functional group is fundamentally based on nucleophilic reactions. One of the most common and atom-efficient methods involves the use of elemental sulfur. mdpi.com In these syntheses, two primary nucleophilic attack pathways have been proposed.

The first pathway involves the isocyanide acting as a nucleophile. mdpi.comencyclopedia.pub The terminal carbon atom of the isocyanide, which can act as a carbene, performs a nucleophilic attack on an elemental sulfur molecule. mdpi.comencyclopedia.pub This reaction is believed to proceed through an intermediate that contains a nitrilium structural element. mdpi.com

A second, contrasting pathway involves a "switched-reactivity" scenario. Here, the synthesis is initiated by a different nucleophilic species that first "activates" the sulfur. mdpi.com This pre-activation makes the sulfur species itself the nucleophile, which then attacks the isocyanide, now acting as an electrophile. mdpi.com This latter mechanism is often more efficient, requiring milder reaction conditions. mdpi.com

A traditional route to synthesizing this compound specifically involves the reaction of methallyl chloride with an alkali metal thiocyanate, such as sodium or potassium thiocyanate. thieme-connect.comgoogle.com In this SN2 reaction, the thiocyanate ion (SCN⁻) acts as the nucleophile, displacing the chloride to form methallyl thiocyanate. This initial product readily rearranges upon heating, typically during distillation, to yield the more stable this compound. thieme-connect.comgoogle.com

Sulfur Activation Mechanisms in Isothiocyanate Formation

For syntheses utilizing elemental sulfur, which exists as a stable eight-membered ring (S₈), activation is necessary to induce reactivity. mdpi.com The most prevalent activation strategy is the nucleophilic cleavage of the sulfur-sulfur bonds within the S₈ ring. mdpi.com

This activation can be achieved by various nucleophiles, including cyanide, hydroxyl, and sulfide ions, which can cleave the S-S bonds to generate reactive linear polysulfide anions. mdpi.com However, nucleophilic aliphatic amines have been shown to be particularly effective at activating sulfur for this purpose. mdpi.comnih.gov A mechanistic study investigating a multicomponent reaction between an isocyanide, elemental sulfur, and an amine proposed that the amine initiates a nucleophilic attack on the sulfur ring. nih.gov This attack forms polysulfur chains, which are the active sulfurating agents that then react with the isocyanide to produce the isothiocyanate. nih.gov

The use of tertiary amines as organocatalysts has been shown to be a sustainable and efficient method for the sulfurization of isocyanides. nih.gov Research has demonstrated that strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-en (TBD) can catalytically convert isocyanides to isothiocyanates in high yields under moderate conditions. nih.govresearchgate.net The effectiveness of various amine bases in this activation process has been systematically evaluated.

| Amine Catalyst | Type | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| Triethylamine (TEA) | Tertiary Amine | 2 | 76 |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Tertiary Amine | 2 | 84 |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Amidines (Tertiary Amine) | 2 | 100 |

| N,N-Dimethylamino pyridine (B92270) (DMAP) | Aromatic Amine | 2 | 38 |

| N-methyl imidazole (B134444) (NMI) | Aromatic Amine | 2 | 38 |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-en (TBD) | Guanidine-type (Tertiary Amine) | 2 | 100 |

Derivatization Chemistry of this compound

This compound possesses two highly reactive centers, making it a valuable building block for further chemical modifications. thieme-connect.com These modifications can be aimed at facilitating chemical analysis or synthesizing entirely new molecular structures.

The direct analysis of isothiocyanates by chromatographic methods can be challenging due to their high volatility and, in some cases, the absence of a strong UV-absorbing chromophore. nih.govmdpi.com Chemical derivatization is a common strategy to overcome these limitations.

One effective method is the conversion of the isothiocyanate to its corresponding thiourea (B124793) derivative by reaction with ammonia. nih.govresearchgate.net The resulting thiourea group provides a suitable chromophore for UV detection in liquid chromatography (LC) and shows predictable adducts in mass spectrometry. nih.gov This approach can also be used to quantify reactive isothiocyanate adducts, such as dithiocarbamates, which can be converted to the corresponding thiourea by treatment with ammonia. nih.gov

Other derivatization agents are also widely employed to improve analytical detection, particularly for methods like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). mdpi.comwur.nl

| Derivatizing Reagent | Derivative Formed | Primary Analytical Technique | Reference |

|---|---|---|---|

| Ammonia | Thiourea | LC-UV, LC-MS | nih.gov |

| 1,2-Benzenedithiol | 1,3-Benzodithiole-2-thione | UV-Vis Spectrophotometry | mdpi.com |

| N-acetyl-L-cysteine (NAC) | N-acetyl-L-cysteine adduct | UHPLC-MS | mdpi.comwur.nl |

| Mercaptoacetic acid | Thiol adduct | Capillary Electrophoresis (CE) | mdpi.com |

The electrophilic carbon atom of the isothiocyanate group in this compound readily reacts with nucleophiles, making it a key precursor for a variety of more complex molecules, including thioureas and spiro compounds. researchgate.netresearchgate.netuobabylon.edu.iq

The synthesis of thioureas is a hallmark reaction of isothiocyanates. The reaction of this compound with primary or secondary amines leads to the formation of N,N'-substituted thioureas. uobabylon.edu.iq A similar reaction with substituted arylhydrazines yields 1,4- or 2,4-disubstituted thiosemicarbazides, which are a subclass of thioureas. researchgate.netresearchgate.net These compounds are of interest for their potential biological activities and as intermediates for synthesizing heterocyclic systems. researchgate.net

Furthermore, this compound has been explicitly identified as a reagent for the synthesis of thioureido-substituted spiro compounds. researchgate.netresearchgate.net These complex structures are of interest in medicinal chemistry for the development of novel therapeutic agents. researchgate.netresearchgate.net

| Reactant Type | Novel Compound Class Synthesized | Reference |

|---|---|---|

| Primary/Secondary Amines | Substituted Thioureas | uobabylon.edu.iq |

| Arylhydrazines / Acid Hydrazides | Substituted Thiosemicarbazides | researchgate.netresearchgate.net |

| Appropriate Precursors | Thioureido-substituted Spiro Compounds | researchgate.netresearchgate.net |

Biological Activities and Molecular Mechanisms of Methallyl Isothiocyanate

Anti-inflammatory Action Mechanisms

The anti-inflammatory effects of isothiocyanates, including methallyl isothiocyanate, are mediated by a complex interplay of molecular mechanisms that collectively suppress pro-inflammatory signaling and responses.

Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine that plays a significant role in both innate and adaptive immune responses otago.ac.nz. It is overexpressed in a range of inflammatory conditions and cancers otago.ac.nz. Isothiocyanates have been identified as irreversible inhibitors of MIF's tautomerase activity otago.ac.nz. This inhibition occurs through the covalent attachment of the isothiocyanate molecule to the N-terminal catalytic proline of MIF otago.ac.nz. The loss of tautomerase activity is associated with a reduction in the biological function of MIF otago.ac.nz. This interaction takes place within a deep hydrophobic pocket of the MIF protein, leading to significant rearrangements in its structure that may decrease its binding to its receptor, CD74 nih.govnih.gov. By suppressing MIF, isothiocyanates can effectively modulate the immune response and inhibit tumor growth rsc.org.

Caspase-1 is a critical enzyme that promotes inflammation through its role in the maturation of pro-inflammatory cytokines, notably Interleukin-1β (IL-1β) nih.gov. Research on allyl isothiocyanate (AITC), a structurally similar compound, has shown that it can modulate caspase-1 activity. In studies involving stimulated human mast cells, AITC was found to decrease cystein-aspartic acid protease (caspase)-1 activity nih.gov. Other isothiocyanates, such as benzyl (B1604629) isothiocyanate, have also been shown to inhibit the activation of caspase-1 in macrophage-like cells stimulated with bacterial components mdpi.com. This modulation of caspase-1 is a key mechanism by which isothiocyanates can suppress inflammatory pathways.

Intracellular calcium ([Ca2+]i) is a vital second messenger that regulates numerous cellular functions, and its dysregulation can contribute to inflammatory processes nih.govresearchgate.net. Isothiocyanates have demonstrated the ability to regulate intracellular calcium levels. For instance, allyl isothiocyanate has been shown to suppress the increase of intracellular calcium in stimulated human mast cells nih.gov. Further studies reveal that AITC can also induce an increase in [Ca2+]i by inhibiting the activity of the plasma membrane Ca2+-ATPase (PMCA), an enzyme responsible for pumping calcium out of the cell nih.gov. This dual-action suggests a complex regulatory role on calcium homeostasis, which is crucial for modulating cellular responses during inflammation.

A central feature of the anti-inflammatory action of isothiocyanates is their ability to suppress the production of key pro-inflammatory cytokines. Various isothiocyanate analogues have been shown to decrease the release of cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in bone marrow-derived macrophages nih.govrjpbr.comdongguk.edu. Specifically, allyl isothiocyanate has been found to down-regulate the gene expression of Tumor Necrosis Factor-α (TNF-α) and IL-1β in stimulated macrophages nih.gov. This reduction in cytokine production is a direct consequence of the inhibition of upstream signaling pathways that govern their gene expression nih.gov.

Table 1: Effect of Isothiocyanates on Pro-inflammatory Cytokine Expression

| Cytokine | Effect Observed | Isothiocyanate Studied | Cell Model |

|---|---|---|---|

| Interleukin-1β (IL-1β) | Decreased production and/or expression | 5-methylthiopentyl ITC, Allyl ITC, Benzyl ITC | Macrophages, Astrocytes, THP-1 cells |

| Interleukin-6 (IL-6) | Decreased release | 5-methylthiopentyl ITC | Macrophages |

| Tumor Necrosis Factor-α (TNF-α) | Decreased gene expression and secretion | Allyl ITC | Macrophages |

The transcription factor Nuclear Factor-κB (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS nih.gov. Isothiocyanates are potent inhibitors of NF-κB activation nih.govnih.gov. The inhibitory mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitor protein that sequesters NF-κB in the cytoplasm nih.gov. By stabilizing IκBα, isothiocyanates block the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the transcription of its target genes nih.gov. Studies on allyl isothiocyanate confirm its ability to decrease nuclear p65 protein levels in stimulated macrophages nih.gov. This inhibition of the NF-κB signaling cascade is a cornerstone of the anti-inflammatory effects of isothiocyanates nih.gov.

The role of isothiocyanates in regulating reactive oxygen species (ROS) is complex and appears to be context-dependent. In many cancer cell models, ITCs like phenethyl isothiocyanate have been shown to induce cell death by increasing the generation of ROS nih.govnih.govresearchgate.net. However, in the context of inflammation, there is evidence for an inhibitory effect on ROS production. For example, the pro-inflammatory cytokine MIF, which is a target of ITCs, has been shown to promote oxidative stress frontiersin.org. Furthermore, studies on sulforaphane, another well-known isothiocyanate, demonstrate a reduction in ROS production in models of diabetic retinopathy mdpi.com. Similarly, other isothiocyanates have been found to reduce ROS levels in LPS-stimulated macrophages, suggesting that under inflammatory conditions, they can exert an antioxidant effect acs.org.

Table 2: Summary of Molecular Mechanisms

| Molecular Target/Pathway | Mechanism of Action by Isothiocyanates |

|---|---|

| Macrophage Migration Inhibitory Factor (MIF) | Irreversible covalent inhibition of tautomerase activity. |

| Caspase-1 | Decreased enzymatic activity. |

| Intracellular Calcium ([Ca2+]i) | Suppression of stimulated calcium increase; regulation via PMCA inhibition. |

| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Downregulation of gene expression and protein secretion. |

| Nuclear Factor-κB (NF-κB) | Inhibition of IκBα phosphorylation and degradation, preventing p65 nuclear translocation. |

| Reactive Oxygen Species (ROS) | Inhibition of generation in inflammatory models. |

Antimicrobial Action Mechanisms

The bactericidal effects of isothiocyanates stem from their ability to target multiple cellular structures and metabolic pathways simultaneously. This multi-targeted approach is a key reason for their broad-spectrum antimicrobial efficacy.

Enzyme Inhibition (e.g., Thioredoxin Reductase, Acetate Kinase)

A primary mechanism of antimicrobial action for isothiocyanates is the inhibition of crucial cellular enzymes. Research on allyl isothiocyanate (AITC) has demonstrated its capacity to significantly inhibit enzymes such as thioredoxin reductase and acetate kinase. Thioredoxin reductase is a vital enzyme in maintaining the cellular redox balance, and its inhibition can lead to oxidative stress and cell death. Acetate kinase is a key enzyme in the metabolic pathways of many bacteria. Studies have shown that AITC at concentrations of 10 to 100 microL/L can significantly inhibit both enzymes. Notably, the activity of thioredoxin reductase was found to be diminished with as little as 1 microL/L of AITC, highlighting the potent inhibitory effect of isothiocyanates on this particular enzyme. This enzymatic inhibition disrupts essential metabolic and regulatory functions within the microbial cell.

Table 1: Inhibition of Microbial Enzymes by Allyl Isothiocyanate (AITC)

| Target Enzyme | Effective AITC Concentration | Significance of Inhibition |

| Thioredoxin Reductase | As low as 1 µL/L | Disrupts cellular redox homeostasis, leading to oxidative damage. |

| Acetate Kinase | 10 to 100 µL/L | Interferes with central metabolic pathways of bacteria. |

Interaction with Sulfhydryl Groups of Enzymes and Glutathione

The high reactivity of the isothiocyanate group (-N=C=S) allows it to readily interact with nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins and in the antioxidant molecule glutathione. This interaction is a cornerstone of the antimicrobial mechanism of ITCs. By binding to sulfhydryl groups, isothiocyanates can inactivate a wide range of enzymes that are critical for microbial survival.

Furthermore, ITCs can deplete the intracellular pool of glutathione (GSH), a key molecule for protecting the cell from oxidative damage and detoxifying harmful compounds. The reaction between an isothiocyanate and GSH forms a conjugate, which is then often actively transported out of the cell. This depletion of GSH disrupts the cellular redox balance and renders the microorganism more susceptible to oxidative stress, ultimately contributing to its death. The cysteinyl thiol group of GSH is a primary target for thiocarbamoylation by isothiocyanates during the induction of apoptosis.

Cell Membrane Integrity Disruption and Metabolite Leakage

Isothiocyanates can exert a direct bactericidal effect by compromising the structural integrity of the microbial cell membrane. Studies comparing allyl isothiocyanate (AITC) to antibiotics with known mechanisms of action found its effects to be most similar to polymyxin B, an antibiotic that targets cell membranes. Treatment with AITC leads to the disruption of the cell membrane, resulting in the leakage of essential intracellular metabolites, such as nucleic acids and proteins, which can be measured by an increase in absorbance at 260 nm and 280 nm in the cellular filtrate. This loss of essential molecules and the inability to maintain a stable internal environment are lethal to the microorganism. Gaseous AITC has also been shown to cause significant metabolite leakage. Similarly, phenethyl isothiocyanate (PEITC) has been shown to exert its antibacterial effect by disrupting cell membrane integrity.

Alteration of Protein Structure and Gene Transcription

Isothiocyanates also have a significant impact on gene expression. For instance, benzyl isothiocyanate (BITC) has been shown to downregulate the expression of virulence genes in Staphylococcus aureus, such as those for thermonuclease (nuc), clumping factor (clf), and protein A (spa). Other studies on different isothiocyanates, such as phenethyl isothiocyanate (PEITC), have shown they can significantly alter the expression of genes involved in critical cellular processes like tumor suppression, cell cycle regulation, and apoptosis in human cells. While these studies were conducted in eukaryotic cells, they demonstrate the principle that ITCs can modulate gene transcription, a mechanism that likely extends to their antimicrobial activity.

Table 2: Examples of Gene Expression Modulation by Isothiocyanates

| Isothiocyanate | Organism/Cell Type | Affected Genes/Pathways | Outcome |

| Benzyl ITC | Staphylococcus aureus | Downregulation of virulence genes (nuc, clf, spa) | Reduced pathogenicity. |

| Phenethyl ITC | Human Breast Cancer Cells | Upregulation of p53, p57, BRCA2, IL-2, ATF-2 | Decreased cellular proliferation, increased apoptosis. |

Induction of Oxidative Stress in Microbial Systems

Isothiocyanates are known to induce oxidative stress within microbial cells. This is achieved through a two-pronged approach: the generation of reactive oxygen species (ROS) and the simultaneous depletion of the cell's primary antioxidant defenses. As mentioned previously, ITCs react with and deplete glutathione, a key molecule in neutralizing ROS. Studies with phenethyl isothiocyanate (PEITC) have shown that it can significantly increase the levels of intracellular ROS in S. aureus. This accumulation of ROS leads to widespread damage to cellular components, including lipids, proteins, and DNA, contributing significantly to the bactericidal effect of the compound.

Modulation of Antimicrobial Peptide Expression

There is evidence to suggest that isothiocyanates can modulate the host's innate immune response, specifically the expression of antimicrobial peptides (AMPs). AMPs are crucial components of innate immunity in a wide range of organisms. Some research has indicated that certain isothiocyanates, like sulforaphane, can induce the expression of human β-defensin-2 in intestinal epithelial cells. This suggests a potential mechanism where ITCs could enhance the host's own antibacterial defenses. However, the effect may be context-dependent. A study using Drosophila melanogaster as a model organism found that while allyl isothiocyanate (AITC) did exhibit antimicrobial properties, it did not lead to significant changes in the mRNA levels of several AMPs in infected flies. This highlights the complexity of these interactions and suggests that the modulation of AMP expression by isothiocyanates may vary depending on the specific compound, the host organism, and the nature of the infection.

Differential Efficacy Against Gram-Negative and Gram-Positive Bacteria

The antibacterial properties of isothiocyanates have been well-documented, with studies indicating a differential efficacy against Gram-negative and Gram-positive bacteria. The structural characteristics of the isothiocyanate, such as the nature of the side chain, play a crucial role in determining its antibacterial spectrum and potency.

Research has shown that aromatic isothiocyanates, such as benzyl isothiocyanate (BITC), tend to exhibit greater antimicrobial activity compared to aliphatic ones like allyl isothiocyanate (AITC) iiarjournals.org. For instance, one study found that BITC was highly effective against a range of Gram-negative bacteria, while its effect on Gram-positive bacteria was more varied, ranging from growth inhibition to no effect aacrjournals.org. The rapid bactericidal action against Gram-negative bacteria suggests a mechanism that specifically targets these microorganisms aacrjournals.org.

Conversely, some studies on AITC have demonstrated a higher sensitivity in Gram-negative bacteria compared to Gram-positive bacteria. For example, Salmonella Montevideo and Escherichia coli O157:H7 were found to be more susceptible to AITC than the Gram-positive Listeria monocytogenes aacrjournals.org. The proposed mechanism for this difference is related to the ability of aromatic ITCs to better penetrate the bacterial membrane structures of Gram-negative bacteria nih.gov. The outer membrane of Gram-negative bacteria, while generally a protective barrier, may be more susceptible to disruption by certain ITCs.

The mode of action is thought to involve damage to the cell membrane, leading to the leakage of essential intracellular components aacrjournals.org. This is supported by findings that treatment with AITC results in the release of cellular metabolites, similar to the action of the antibiotic polymyxin B, which is known to disrupt cell membranes aacrjournals.org.

It is important to note that the efficacy can be strain-dependent, and the specific chemical structure of the isothiocyanate is a key determinant of its antibacterial activity oup.com. The lipophilicity and molecular shape of the ITC influence its ability to interact with and disrupt the bacterial cell envelope.

| Isothiocyanate | Gram-Negative Bacteria | Gram-Positive Bacteria | Reference |

|---|---|---|---|

| Benzyl isothiocyanate (BITC) | Strong bactericidal effect | Growth inhibition or unaffected | aacrjournals.org |

| Allyl isothiocyanate (AITC) | More sensitive (e.g., Salmonella, E. coli) | Less sensitive (e.g., Listeria monocytogenes) | aacrjournals.org |

Chemopreventive and Cytostatic Mechanisms

Isothiocyanates have garnered significant attention for their potential chemopreventive and cytostatic properties. These effects are mediated through a variety of molecular mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and modulation of angiogenesis and carcinogen-metabolizing enzymes.

Induction of Apoptosis

A key mechanism through which ITCs exert their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells. Studies on AITC have demonstrated its ability to trigger apoptosis in various cancer cell lines, including human glioblastoma, colorectal adenocarcinoma, and leukemia cells spandidos-publications.comnih.gov.

The apoptotic process induced by AITC involves multiple cellular pathways. One of the central events is the disruption of the mitochondrial membrane potential, which is a critical step in the intrinsic apoptotic pathway aacrjournals.orgresearchgate.net. AITC has been shown to cause a loss of mitochondrial membrane potential, leading to the release of pro-apoptotic factors from the mitochondria aacrjournals.orgresearchgate.net.

Furthermore, AITC treatment leads to the activation of caspases, a family of proteases that are the primary executioners of apoptosis. Research has shown that AITC can activate initiator caspases, such as caspase-8 and caspase-9, as well as executioner caspases like caspase-3 aacrjournals.orgnih.gov. The activation of these caspases leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell.

In human colorectal cancer cells, AITC has been found to induce apoptosis through a mechanism involving endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS) spandidos-publications.comnih.gov. The generation of ROS can lead to cellular damage and trigger apoptotic signaling pathways spandidos-publications.comnih.gov.

Inhibition of Cell Cycle Progression

In addition to inducing apoptosis, ITCs can also inhibit the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. This prevents the cells from dividing and growing uncontrollably.

Studies have shown that AITC can induce cell cycle arrest, often at the G2/M phase, in various cancer cell lines, including human leukemia and colorectal adenocarcinoma cells iiarjournals.orgnih.gov. This arrest is associated with alterations in the expression of key cell cycle regulatory proteins. For instance, treatment with ITCs has been linked to an increased expression of cyclins A and B1, which are involved in the G2/M transition iiarjournals.org.

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies the tumor with essential nutrients and oxygen. Isothiocyanates have been shown to possess anti-angiogenic properties, thereby inhibiting tumor growth by cutting off its blood supply.

AITC has been demonstrated to inhibit several key steps in the angiogenic process, including the migration, invasion, and tube formation of endothelial cells nih.gov. It has also been shown to reduce vessel sprouting in both in vivo and in vitro models nih.gov.

The anti-angiogenic effects of AITC are mediated, in part, by its ability to downregulate the expression of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor nih.govnih.govmdpi.com. AITC has been shown to decrease VEGF expression in tumor-bearing mice and reduce VEGF mRNA levels in melanoma cells nih.govnih.gov. Additionally, AITC can modulate the levels of other angiogenesis-related factors, such as downregulating pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, and upregulating anti-angiogenic factors like IL-2 and tissue inhibitor of metalloproteinases (TIMP)-1 nih.gov.

Modulation of Carcinogen-Metabolizing Enzymes

Isothiocyanates can exert chemopreventive effects by modulating the activity of enzymes involved in the metabolism of carcinogens. This includes the inhibition of Phase I enzymes, which are often involved in the activation of pro-carcinogens, and the induction of Phase II enzymes, which are typically involved in the detoxification of carcinogens.

Cytochrome P450 (CYP) enzymes are a major family of Phase I enzymes responsible for the metabolism of a wide range of foreign compounds, including many carcinogens. The inhibition of specific CYP isozymes by ITCs can prevent the metabolic activation of pro-carcinogens into their ultimate carcinogenic forms.

Studies have shown that various ITCs can inhibit the activity of several CYP isoforms. For example, phenethyl isothiocyanate (PEITC) has been shown to inhibit multiple human CYP enzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP2E1 nih.gov. AITC has been specifically shown to reduce the catalytic activity, mRNA, and protein expression of CYP2C9 nih.gov. The inhibitory potency of ITCs is structure-dependent, with factors such as the length of the alkyl chain in arylalkyl isothiocyanates influencing their inhibitory activity oup.com.

The inhibition of these enzymes is a key mechanism by which ITCs can prevent the initiation of cancer by blocking the activation of environmental and dietary carcinogens umn.edunih.govnih.gov.

| Mechanism | Key Molecular Events | References |

|---|---|---|

| Induction of Apoptosis | Disruption of mitochondrial membrane potential, activation of caspases, induction of ER stress and ROS production. | aacrjournals.orgaacrjournals.orgspandidos-publications.comnih.govresearchgate.netnih.gov |

| Inhibition of Cell Cycle Progression | Arrest at the G2/M phase, modulation of cell cycle regulatory proteins (e.g., cyclins A and B1). | iiarjournals.orgnih.gov |

| Angiogenesis Inhibition | Inhibition of endothelial cell migration, invasion, and tube formation; downregulation of VEGF and pro-inflammatory cytokines; upregulation of anti-angiogenic factors. | nih.govnih.govmdpi.com |

| Inhibition of Cytochrome P450 | Inhibition of various CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2E1), preventing carcinogen activation. | oup.comnih.govnih.gov |

Induction of Phase II Detoxifying Enzymes (e.g., Glutathione S-transferases, UDP-glucuronosyltransferases, NQO1, Glutamate Cysteine Ligase via Antioxidant Response Elements)

This compound, like other isothiocyanates (ITCs), is anticipated to exert a significant influence on the cellular defense system through the induction of phase II detoxifying enzymes. This process is primarily mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. While direct studies on this compound are limited, the mechanisms observed for structurally similar ITCs provide a strong basis for its expected biological activities.

The Nrf2-ARE pathway is a critical regulator of cellular redox homeostasis. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds, such as isothiocyanates, can interact with reactive cysteine residues on Keap1, leading to a conformational change that results in the release and stabilization of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various target genes, thereby initiating their transcription.

The induction of these enzymes enhances the detoxification and elimination of carcinogens and other xenobiotics. Key enzymes upregulated by this pathway include:

Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, rendering them less reactive and more water-soluble for excretion mdpi.com. Phenylalkyl isothiocyanate-cysteine conjugates have been shown to be potent inducers of GST, suggesting that isothiocyanates, in general, are effective in upregulating this defense mechanism nih.gov.

UDP-glucuronosyltransferases (UGTs): UGTs are involved in the glucuronidation of various endogenous and exogenous compounds, a key reaction in phase II metabolism that facilitates their removal from the body. Studies on various ITCs have demonstrated their ability to upregulate UGT1A1 expression, a process that is also mediated by the Nrf2-ARE pathway aacrjournals.org.

NAD(P)H:quinone oxidoreductase 1 (NQO1): This enzyme plays a crucial role in the detoxification of quinones and their derivatives, protecting cells from the damaging effects of these reactive molecules. Numerous isothiocyanates, including allyl isothiocyanate and sulforaphane, have been identified as potent inducers of NQO1 through the Nrf2-ARE pathway researchgate.netnih.govresearchgate.net.

Glutamate Cysteine Ligase (GCL): GCL is the rate-limiting enzyme in the synthesis of glutathione, a major cellular antioxidant. The GCL holoenzyme is composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM) nih.govnih.gov. The expression of both subunits is regulated by the Nrf2-ARE pathway, and their induction by ITCs leads to an increased capacity for glutathione synthesis, thereby enhancing the cell's antioxidant defenses researchgate.net.

The ability of this compound to induce these critical phase II enzymes underscores its potential as a chemopreventive agent. By activating the Nrf2-ARE pathway, it can bolster the cellular machinery responsible for neutralizing and eliminating harmful substances.

Regulation of Bcl-2 Family Proteins and Mitogen-Activated Protein Kinase Signaling

This compound is expected to play a significant role in the regulation of apoptosis, or programmed cell death, through its interaction with key signaling pathways, including the Bcl-2 family of proteins and the Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways are central to the control of cell survival and death, and their modulation by isothiocyanates is a critical aspect of their anticancer properties.

The Bcl-2 family of proteins consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these opposing factions determines the fate of a cell. Isothiocyanates have been shown to shift this balance in favor of apoptosis in cancer cells. For instance, allyl isothiocyanate has been demonstrated to induce apoptosis by promoting the phosphorylation of the anti-apoptotic protein Bcl-2 researchgate.net. Similarly, phenethyl isothiocyanate (PEITC) can trigger apoptosis in cells that overexpress Bcl-2, indicating its ability to overcome resistance to cell death nih.govresearchgate.netnih.gov. This is often achieved by downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins, leading to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis. The regulation of Bcl-2 family proteins can also be mediated by the ubiquitin-proteasome system, which controls protein turnover haematologica.org.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for transducing extracellular signals to the cellular machinery that governs processes such as proliferation, differentiation, and apoptosis. The major MAPK pathways include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. The activation of these pathways by isothiocyanates can have context-dependent outcomes. In many cancer cell types, ITCs, including allyl isothiocyanate, have been shown to activate the JNK and p38 MAPK pathways, which are generally associated with the induction of apoptosis aacrjournals.orgnih.govmdpi.com. Conversely, the ERK pathway, which is often linked to cell survival, can also be activated by ITCs, although in some contexts, its sustained activation can lead to cell cycle arrest and apoptosis aacrjournals.org. The activation of these MAPK pathways by isothiocyanates can be a consequence of the oxidative stress induced by these compounds.

The interplay between the regulation of Bcl-2 family proteins and the activation of MAPK signaling pathways by this compound likely represents a key mechanism through which it can selectively induce apoptosis in cancerous cells while leaving normal cells relatively unharmed.

Histone Deacetylase (HDAC) Expression and Activity Inhibition

Emerging evidence suggests that isothiocyanates, and by extension this compound, can exert their biological effects through epigenetic modifications, specifically by inhibiting the activity of histone deacetylases (HDACs) nih.gov. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression of associated genes. Inhibition of HDACs can lead to the re-expression of silenced tumor suppressor genes, thereby inducing cell cycle arrest and apoptosis in cancer cells mdpi.com.

Several isothiocyanates have been identified as HDAC inhibitors. Sulforaphane, a well-studied isothiocyanate, has been shown to inhibit HDAC activity in various cancer cell lines and in animal models nih.gov. This inhibition is associated with an increase in histone acetylation, leading to the transcriptional activation of genes like p21, a key regulator of cell cycle progression. It is noteworthy that the metabolites of isothiocyanates, formed through the mercapturic acid pathway, may be the actual entities responsible for HDAC inhibition nih.gov.

The length of the alkyl chain in isothiocyanates appears to influence their HDAC inhibitory activity, with longer-chain isothiocyanates showing increased potency nih.gov. Phenylhexyl isothiocyanate, for example, has been reported to inhibit HDAC activity and reactivate aberrantly silenced genes in leukemia cells nih.govresearchgate.net. While direct studies on this compound are not available, its chemical structure suggests that it likely possesses HDAC inhibitory properties. The inhibition of HDACs by isothiocyanates represents a significant mechanism that complements their other anticancer activities, such as the induction of phase II enzymes and the modulation of apoptosis signaling pathways.

MicroRNA-Mediated Gene Silencing Effects

There is currently no direct scientific literature available that specifically investigates the effects of this compound on microRNA-mediated gene silencing.

Structure-Activity Relationship Studies in Biological Contexts

The biological activity of isothiocyanates is intrinsically linked to their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for predicting the biological effects of specific ITCs like this compound and for the rational design of novel, more potent analogues nih.govresearchgate.net.

Influence of Chemical Structure on Biological Target Interaction

The defining feature of isothiocyanates is the -N=C=S functional group. The electrophilic carbon atom of this group is highly reactive towards nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. This reactivity is central to the biological activity of ITCs, as it allows them to covalently modify and alter the function of a wide range of protein targets.

However, the biological activity of an ITC is not solely determined by the isothiocyanate moiety. The nature of the side chain (R-group) attached to the -N=C=S group plays a critical role in determining the compound's physical properties, such as lipophilicity and steric hindrance, which in turn influence its bioavailability, cellular uptake, and interaction with specific biological targets mdpi.com.

Comparative Studies with Other Isothiocyanates

While direct comparative studies involving this compound are scarce, comparisons with structurally related ITCs such as allyl isothiocyanate and sulforaphane can provide valuable insights into its potential biological activity.

Comparison with Allyl Isothiocyanate (AITC): this compound is a structural isomer of allyl isothiocyanate, with the only difference being the position of the methyl group on the three-carbon chain. This seemingly minor structural change can have significant implications for biological activity. The additional methyl group in this compound increases its steric bulk and may alter its electronic properties. In a study comparing the antimicrobial activity of various ITCs, it was noted that structural differences, such as the presence of an aromatic ring, significantly influenced their efficacy nih.govresearchgate.net. Another study showed that allyl isothiocyanate had limited efficacy in triggering apoptosis in certain cancer cells compared to aromatic ITCs nih.gov. It is plausible that the subtle structural difference between methallyl and allyl isothiocyanate could lead to differences in their potency and target specificity. For example, in one study, allyl isothiocyanate showed more effective inhibition of certain cancer cell lines compared to phenyl isothiocyanate nih.gov.

Comparison with Sulforaphane: Sulforaphane is one of the most extensively studied isothiocyanates and is known for its potent induction of phase II enzymes mdpi.comjohnshopkins.edu. The key structural feature of sulforaphane is the methylsulfinyl group at the end of its four-carbon chain. This group is believed to be crucial for its high potency as an Nrf2 activator. This compound lacks this sulfinyl group and has a shorter carbon chain. Based on the known SAR of ITCs, it is likely that this compound would be a less potent inducer of phase II enzymes compared to sulforaphane. However, it may possess other biological activities to a greater or lesser extent. Comparative studies on different ITCs have consistently shown that their biological effects can vary significantly depending on their chemical structure nih.govresearchgate.netmdpi.com.

Analytical Methodologies for Methallyl Isothiocyanate Research

Extraction and Sample Preparation Techniques

The initial and critical step in the analysis of methallyl isothiocyanate from its natural sources, primarily plants of the Brassicaceae family, is its liberation from the parent glucosinolate, sinigrin (B192396). Subsequent purification and concentration are often necessary to prepare the sample for instrumental analysis.

This compound is not typically present in its free form within intact plant cells. Instead, it is stored as its precursor, the glucosinolate sinigrin. The release of this compound is an enzymatic process initiated when the plant tissue is disrupted, for example, through cutting, chewing, or pest attack. This disruption brings the sinigrin into contact with the enzyme myrosinase (a thioglucosidase), which is physically separated in the intact plant cell. frontiersin.orgnih.govfrontiersin.org

The enzymatic hydrolysis of sinigrin by myrosinase cleaves the glucose molecule, leading to the formation of an unstable aglycone intermediate. This intermediate then spontaneously rearranges to form the volatile and reactive this compound. frontiersin.org The efficiency of this conversion, and thus the yield of this compound, is influenced by several factors, including temperature and pH. nih.gov Optimizing these conditions is crucial for the quantitative analysis of the compound. For instance, different pH values can alter the enzymatic activity and the stability of the resulting isothiocyanate. nih.gov While this enzymatic process is the primary natural route for isothiocyanate formation, thermal degradation can also play a role, though it may lead to different breakdown products. frontiersin.org

Following the release of this compound, a clean-up and concentration step is often required to remove interfering substances from the sample matrix and to increase the analyte concentration to a level suitable for detection. Solid-phase extraction (SPE) is a widely used technique for this purpose. nih.gov

SPE operates on the principle of partitioning a compound between a solid phase (the sorbent) and a liquid phase (the sample and subsequent washing and eluting solvents). The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the matrix components. For isothiocyanates, which exhibit a range of polarities, various sorbents can be employed. nih.gov

A specific application of this principle is headspace solid-phase microextraction (HS-SPME), which is particularly suitable for volatile compounds like this compound. nih.govresearchgate.net In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes, such as isothiocyanates, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently transferred to the injection port of a gas chromatograph for thermal desorption and analysis. nih.govresearchgate.net This technique is valued for being solvent-free, rapid, and sensitive. nih.gov

Spectroscopic and Mass Spectrometric Characterization

Spectroscopic and mass spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through the analysis of fragmentation patterns. actachemscand.org

When coupled with a separation technique like GC or LC, MS provides a highly selective and sensitive detection method. For this compound, electron ionization (EI) is a common ionization technique used in GC-MS. The resulting mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound, as well as a series of fragment ions.

The fragmentation of alkyl isothiocyanates in EI-MS has been studied, and several characteristic fragmentation pathways have been identified. actachemscand.org A common fragmentation involves the formation of an ion at m/e 72, corresponding to [CH₂NCS]+. actachemscand.org The mass spectrum of this compound would be expected to exhibit a molecular ion at m/z 99 and a fragmentation pattern characteristic of its structure, including peaks resulting from the loss of fragments from the methallyl group.

Table 4: Predicted Key Mass Fragments for this compound (EI-MS)

| m/z | Proposed Fragment |

| 99 | [M]+ (Molecular Ion) |

| 84 | [M - CH₃]+ |

| 58 | [M - C₃H₅]+ |

| 41 | [C₃H₅]+ |

This table presents predicted mass fragments for this compound based on its structure and known fragmentation patterns of similar compounds.

Derivatization Strategies for Enhanced Analysis

Due to the inherent volatility and instability of isothiocyanates, derivatization is a common strategy to improve their analytical characteristics. mdpi.com This chemical modification process converts the ITC into a more stable, less volatile, and more easily detectable derivative, often by reacting the electrophilic isothiocyanate group with a nucleophilic thiol-containing reagent. nih.govresearchgate.net

Mercaptoacetic Acid Derivatization

The derivatization of isothiocyanates with mercaptoacetic acid is a strategy employed to facilitate their analysis. mdpi.comresearchgate.net This reaction involves the addition of the thiol group from mercaptoacetic acid to the central carbon atom of the isothiocyanate functional group. The resulting derivative is more stable and suitable for analysis by techniques such as capillary electrophoresis. mdpi.com This method has been applied to quantify ITCs in extracts from various cruciferous vegetables following enzymatic hydrolysis of their precursor glucosinolates. mdpi.com

N-Acetyl-L-Cysteine (NAC) Derivatization

Derivatization with N-acetyl-L-cysteine (NAC) is a widely used and effective method for the analysis of isothiocyanates by HPLC and LC-MS. researchgate.netnih.gov The reaction between the ITC and the thiol group of NAC forms a stable dithiocarbamate (B8719985) conjugate. nih.gov This process enhances the ionization efficiency of the ITCs, which often lack easily ionizable groups, thereby improving their detectability by mass spectrometry. researchgate.net

A validated method using NAC derivatization followed by HPLC with diode-array detection (DAD) and mass spectrometry has been successfully applied to determine various ITCs in plant samples. nih.gov Optimal reaction conditions have been established as combining the sample with a solution of 0.2 M NAC and 0.2 M sodium bicarbonate and incubating for one hour at 50°C. mostwiedzy.pl This procedure has demonstrated good linearity, with detection limits below 4.9 nmol/mL and high recovery rates ranging from 83.3% to 103.7%. nih.gov UHPLC-MS analysis of NAC-derivatized ITCs has achieved even lower detection limits, in the range of 0.9–2.6 μM. mdpi.comresearchgate.net

Table 2: Optimized Conditions for NAC Derivatization of Isothiocyanates

| Parameter | Optimal Condition | Source |

|---|---|---|

| Reagent Concentration | 0.2 M N-acetyl-L-cysteine (NAC) and 0.2 M Sodium Bicarbonate (NaHCO₃) in water | mostwiedzy.pl |

| Solvent Medium | 50% isopropanol (1:1 ratio of sample eluate to derivatizing reagent) | mostwiedzy.pl |

| Reaction Temperature | 50°C | mostwiedzy.pl |

| Reaction Time | 60 minutes | mostwiedzy.pl |

N-(tert-butoxycarbonyl)-L-cysteine Methyl Ester (tBocCysME) Derivatization

A more recent derivatization strategy involves the use of N-(tert-butoxycarbonyl)-L-cysteine methyl ester (tBocCysME). nih.govhkbu.edu.hk This reagent reacts with isothiocyanates to form a derivative that is highly amenable to UHPLC/ESI-MS analysis. This method was developed to allow for the simultaneous determination of a parent isothiocyanate (allyl isothiocyanate) and its phase II metabolites in biological samples. nih.govhkbu.edu.hk

The reaction conditions have been optimized to ensure quantitative conversion at room temperature. hkbu.edu.hk The subsequent UHPLC-MS/MS analysis using MRM for quantification proved to be highly sensitive, with a reported limit of quantification (LOQ) of 0.842 nM. nih.govhkbu.edu.hk The method demonstrated good accuracy and precision, with intra-day and inter-day variations of 0.2% and 1.8%, respectively, making it suitable for demanding applications such as drug metabolism and pharmacokinetic studies. nih.govhkbu.edu.hk

Challenges in Analytical Determination of Isothiocyanates

The accurate quantitative analysis of isothiocyanates (ITCs), including this compound, is fraught with challenges that stem from the inherent chemical properties of this class of compounds. Researchers must navigate issues of compound stability and the lack of strong chromophores, which can complicate method development and compromise the accuracy of results. These challenges necessitate careful consideration of sample handling, storage, and the selection of appropriate analytical techniques.

Compound Instability Considerations

A primary hurdle in the analytical determination of this compound is its inherent instability. Isothiocyanates are known to be reactive compounds, susceptible to degradation under various conditions encountered during sample preparation, extraction, and analysis. This reactivity can lead to significant losses of the analyte, resulting in underestimation of its concentration.

The stability of isothiocyanates is influenced by a multitude of factors, including temperature, pH, and the composition of the sample matrix. For instance, thermal degradation has been observed in the analysis of various ITCs, particularly during gas chromatography (GC) where high temperatures are employed. nih.gov In aqueous solutions, the stability of ITCs can be significantly affected by pH. Studies on allyl isothiocyanate, a structurally similar compound, have shown that it is more stable in acidic to neutral conditions and tends to degrade more rapidly in alkaline environments. researchgate.net The degradation pathways can be complex, involving reactions with nucleophiles such as water, which can lead to the formation of corresponding amines and other byproducts. chemrxiv.orgacs.org

Furthermore, the presence of other components in the sample matrix can accelerate the degradation of isothiocyanates. For example, interactions with proteins or other nucleophilic species can lead to the formation of adducts, effectively reducing the concentration of the free isothiocyanate. chemrxiv.org The volatile nature of many isothiocyanates, including likely this compound, also presents a challenge, as losses can occur during sample handling and storage if not properly managed.

To mitigate these stability issues, analysts often employ strategies such as minimizing sample processing times, maintaining low temperatures during extraction and storage, and controlling the pH of the solutions. nih.gov The choice of extraction solvent is also critical, with some studies suggesting that solvents like acetonitrile may offer better stability for certain ITCs compared to aqueous or alcoholic solutions. nih.gov

Table 1: Factors Affecting the Stability of Isothiocyanates During Analysis

| Factor | Effect on Stability | Mitigation Strategies |

| Temperature | Increased temperature can lead to thermal degradation, especially during GC analysis. | Use of lower inlet temperatures in GC, or preference for liquid chromatography (LC) methods. Maintain low temperatures during sample preparation and storage. |

| pH | Generally less stable in alkaline conditions, with increased rates of hydrolysis. | Maintain acidic to neutral pH during extraction and in analytical solutions. |

| Matrix Components | Presence of nucleophiles (e.g., proteins, thiols) can lead to adduct formation and analyte loss. | Rapid sample processing, use of protein precipitation steps, and careful selection of extraction solvents. |

| Light | Some isothiocyanates may be susceptible to photodegradation. | Protect samples from light by using amber vials and minimizing exposure. |

| Volatility | Volatile nature can lead to losses during sample handling and concentration steps. | Use of sealed vials, minimizing headspace, and careful control of evaporation steps. |

Absence of Chromophores for Direct UV Detection

A significant analytical challenge for this compound, and isothiocyanates in general, is the lack of a strong chromophore in their chemical structure. A chromophore is a part of a molecule that absorbs ultraviolet (UV) or visible light. mdpi.com The isothiocyanate functional group (-N=C=S) itself does not possess a strong UV absorbance in the commonly used range of HPLC-UV detectors (typically >220 nm). mdpi.com

This characteristic makes direct UV detection of this compound challenging, especially at low concentrations. While some isothiocyanates exhibit a weak absorbance maximum at lower wavelengths (around 240-250 nm), the molar absorptivity is often low, leading to poor sensitivity. researchgate.net For example, HPLC methods for allyl isothiocyanate have utilized detection at wavelengths such as 246 nm. nih.gov However, detecting trace amounts of the compound can be difficult and prone to interference from other sample components that may absorb in the same region.

To overcome this limitation, several analytical strategies have been developed:

Derivatization: A common approach is to react the isothiocyanate with a derivatizing agent that introduces a strong chromophore into the molecule. This significantly enhances the UV absorbance and, consequently, the sensitivity of the detection. A widely used method involves the cyclocondensation reaction of isothiocyanates with 1,2-benzenedithiol, which forms a product with a strong UV absorbance around 365 nm. mdpi.com Another approach is derivatization with N-acetyl-L-cysteine, which yields products that can be monitored at approximately 272 nm. mostwiedzy.pl

Alternative Detection Methods: When derivatization is not desirable, alternative detection methods can be employed. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the analysis of compounds that lack a chromophore. mdpi.com Mass spectrometry detects the compound based on its mass-to-charge ratio, offering high selectivity and sensitivity without the need for a chromophore. Gas chromatography with a mass spectrometer (GC-MS) is also frequently used for the analysis of volatile isothiocyanates. mdpi.com

Use of Lower Wavelengths: While challenging due to potential interference and baseline noise, some methods attempt to quantify underivatized isothiocyanates at lower UV wavelengths where their absorbance is higher. However, this approach requires very pure solvents and a clean sample matrix to be effective. mdpi.com

The choice of analytical methodology for this compound will therefore depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Table 2: Comparison of Analytical Approaches for Isothiocyanates Lacking Strong Chromophores

| Analytical Approach | Principle | Advantages | Disadvantages |

| Direct HPLC-UV | Detection based on the weak intrinsic UV absorbance of the isothiocyanate group. | Simple, no derivatization step required. | Low sensitivity, potential for interference at low wavelengths. |

| HPLC-UV with Pre-column Derivatization | Chemical reaction to attach a UV-active label to the isothiocyanate before chromatographic separation. | Significantly increased sensitivity and selectivity. | Additional sample preparation step, potential for incomplete reaction or side reactions. |

| HPLC-MS | Separation by HPLC followed by detection with a mass spectrometer based on mass-to-charge ratio. | High sensitivity and selectivity, provides structural information. | Higher instrumentation cost and complexity. |

| GC-MS | Separation of volatile compounds by GC followed by mass spectrometric detection. | Suitable for volatile isothiocyanates, high sensitivity and selectivity. | Potential for thermal degradation of the analyte in the GC inlet. |

Occurrence, Biosynthesis, and Ecological Role

Natural Occurrence and Precursors

Methallyl isothiocyanate itself is not typically stored in an active form within plant tissues. Instead, it exists as a stable precursor, a glucosinolate, which is hydrolyzed to release the volatile and reactive isothiocyanate upon tissue damage. nih.govwikipedia.org

The primary precursor to this compound is the glucosinolate sinigrin (B192396) (also known as allylglucosinolate). nih.govmdpi.com Glucosinolates are a diverse group of over 120 identified sulfur- and nitrogen-containing plant secondary metabolites. nih.gov They are notably abundant in cruciferous vegetables belonging to the Brassicaceae family, such as mustard (both black and brown Indian mustard), cabbage, broccoli, Brussels sprouts, and wasabi. nih.govwikipedia.orgoregonstate.edu The pungent taste of many of these vegetables is largely attributed to the isothiocyanates released from their glucosinolate precursors. nih.gov Sinigrin, in particular, is found in significant quantities in the seeds of black mustard (Brassica nigra) and brown Indian mustard (Brassica juncea). wikipedia.org

The concentration and type of glucosinolates can vary significantly between different plant species and even within different parts of the same plant. For instance, indole (B1671886) glucosinolates are often more concentrated in the growing leaves and young shoots of plants. nih.gov

The conversion of glucosinolates into this compound is an enzymatic process catalyzed by myrosinase (a β-thioglucosidase). taylorandfrancis.comfrontiersin.org In healthy, intact plant tissue, myrosinase and glucosinolates like sinigrin are physically segregated in different cellular compartments to prevent autotoxicity. nih.govmdpi.comnih.gov Myrosinase is located in myrosin cells, while glucosinolates are stored separately. nih.govnih.gov